Azetidin-1-yl(6-chloro-4-methoxypyridin-3-yl)methanone
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Overview
Description
Azetidin-1-yl(6-chloro-4-methoxypyridin-3-yl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(6-chloro-4-methoxypyridin-3-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(6-chloro-4-methoxypyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Azetidin-1-yl(6-chloro-4-methoxypyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of azetidin-1-yl(6-chloro-4-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Pyridine Derivatives: Compounds containing the pyridine ring with various substituents.
Uniqueness
Azetidin-1-yl(6-chloro-4-methoxypyridin-3-yl)methanone is unique due to its combination of the azetidine ring and the substituted pyridine moiety. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
azetidin-1-yl-(6-chloro-4-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-8-5-9(11)12-6-7(8)10(14)13-3-2-4-13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJPATWNRDASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(=O)N2CCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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